molecular formula C6H10N4 B3243986 (R)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole CAS No. 1604327-67-4

(R)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole

Cat. No.: B3243986
CAS No.: 1604327-67-4
M. Wt: 138.17
InChI Key: IDGHNUZUCVZTLK-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole is a heterocyclic compound that features a pyrrolidine ring fused to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a green and efficient reaction route for the synthesis of pyrrolidin-2-ones involves the photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions .

Industrial Production Methods

Industrial production methods for ®-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced catalytic systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the triazole ring.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrolidine or triazole rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidin-2-one derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Chemistry

In chemistry, ®-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for further investigation in drug development.

Medicine

In medicine, ®-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole is explored for its potential therapeutic applications. It is being investigated for its role in targeting specific enzymes and receptors, which could lead to the development of new treatments for diseases such as cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in polymer science, where it can be incorporated into materials to enhance their performance and durability.

Mechanism of Action

The mechanism of action of ®-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole is unique due to the combination of the pyrrolidine and triazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Properties

IUPAC Name

5-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-2-5(7-3-1)6-8-4-9-10-6/h4-5,7H,1-3H2,(H,8,9,10)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGHNUZUCVZTLK-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=NC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole
Reactant of Route 2
(R)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole
Reactant of Route 3
(R)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole
Reactant of Route 4
(R)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole
Reactant of Route 5
(R)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole
Reactant of Route 6
(R)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole

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